2-Furoyltrifluoroacetone

Overview

Description

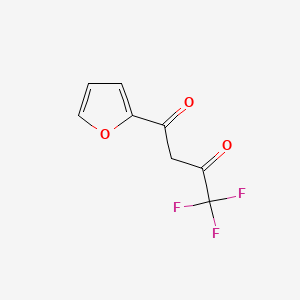

4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione (furoyltrifluoroacetone, FTFA) is a β -diketone. Its cytotoxic activity against human cultured tumor and normal cells has been evaluated. Reports suggest that 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione partially inhibits the oxidation of ferrocyanide in ETP (electron transport particles) isolated from beef heart mitochondria. Its reaction with N,N,N′ ,N′ -tetramethylalkyl diamines to form ionic adducts has been investigated. The conformational analysis of the enol and keto form of FTFA has been reported.

Mechanism of Action

2-Furoyltrifluoroacetone, also known as 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, is a derivative of β-diketone with a furan and a trifluoromethyl substituents . This compound has a wide range of applications in various fields, including OLEDs, displays, and drug discovery .

Target of Action

The primary targets of this compound are luminescent terbium (Tb III) and lanthanide (Ln III) complexes . These complexes are used in OLEDs and displays .

Mode of Action

This compound acts as a ligand in the synthesis of these luminescent complexes . The furan of this compound can be easily modified via Diels-Alder reactions (with electron deficient dienophiles) and electrophilic substitution .

Biochemical Pathways

The β-diketone (1,3-diketone) moiety of this compound is a precursor for many other heterocyclic compounds . It reacts with hydrazine to form pyrazole, with hydroxylamine to form isoxazole, and with urea to form pyrimidine . These heterocyclic compounds are investigated as active pharmaceutical ingredients (APIs) for anticancer and anti-inflammatory drug discovery .

Pharmacokinetics

Its physical properties such as melting point (19 °c – 21 °c), boiling point (203 °c at 760 mmhg), and relative density (1391 g/mL at 25 °C) have been reported .

Result of Action

The result of the action of this compound is the formation of luminescent terbium (Tb III) and lanthanide (Ln III) complexes that are used in OLEDs and displays . These complexes have a high quantum efficiency of 77% and a long lifetime of 842 μs .

Biochemical Analysis

Biochemical Properties

2-Furoyltrifluoroacetone plays a significant role in biochemical reactions as a ligand for the synthesis of luminescent terbium (Tb III) and lanthanide (Ln III) complexes. These complexes exhibit high quantum efficiency and long lifetimes, making them valuable in various applications . The compound interacts with enzymes such as hydrazine to form pyrazole, hydroxylamine to form isoxazole, and urea to form pyrimidine . These interactions are crucial for the synthesis of heterocyclic compounds, which are investigated as active pharmaceutical ingredients for anticancer and anti-inflammatory drug discovery .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to the formation of luminescent complexes that affect cellular functions . Additionally, its role in the synthesis of heterocyclic compounds can impact cell function by modulating gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for the synthesis of metal complexes, which can inhibit or activate enzymes, leading to changes in gene expression . The compound’s ability to form various heterocyclic compounds through reactions with hydrazine, hydroxylamine, and urea further contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the synthesis of luminescent complexes and heterocyclic compounds . At high doses, it may cause toxic or adverse effects, including enzyme inhibition and changes in gene expression . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of heterocyclic compounds and luminescent complexes. The compound interacts with enzymes such as hydrazine, hydroxylamine, and urea, which play a role in its metabolic pathways . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical properties and cellular effects . The compound’s ability to form luminescent complexes also plays a role in its transport and distribution within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within cells . The formation of luminescent complexes and heterocyclic compounds further contributes to its subcellular localization and biochemical properties .

Biological Activity

2-Furoyltrifluoroacetone (CAS number 326-90-9) is a fluorinated β-diketone compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article reviews its biological activity, synthesis, and applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a furan ring and trifluoromethyl substituents, which enhance its reactivity and solubility properties. The presence of two carbonyl groups allows for significant keto-enol tautomerism, influencing its biological interactions.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapeutics. It has been shown to exhibit photochemotherapeutic activity , particularly when used in conjunction with platinum complexes. These complexes can photocleave plasmid DNA, leading to the formation of hydroxyl radicals and singlet oxygen, which are critical in inducing cytotoxic effects on cancer cells .

Chelation Properties

The compound acts as a ligand for various metal ions, including lanthanides and actinides. Its ability to form stable metal complexes enhances its utility in radiopharmaceuticals and imaging agents. The chelation process is facilitated by the presence of fluorine atoms, which modify the electronic properties of the diketone, thereby increasing its binding affinity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that it can inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate its mechanisms of action and efficacy against a broader range of pathogens .

A study evaluated the molar absorptivity of this compound in various solvents. The findings revealed a significant absorption band at 430 nm with a molar absorptivity value of . This high absorptivity suggests potential applications in photodynamic therapy.

Study 2: Metal Complex Formation

Research into the complexation of thorium(IV) with this compound demonstrated that the compound could effectively chelate thorium ions, forming stable complexes that are useful in nuclear medicine . The study emphasized the role of fluorinated β-diketones in enhancing extraction efficiency compared to their non-fluorinated counterparts.

Data Tables

Scientific Research Applications

Synthesis and Reactions

2-Furoyltrifluoroacetone serves as a precursor for various heterocyclic compounds through reactions with different reagents:

- With hydrazine : Forms pyrazole derivatives.

- With hydroxylamine : Yields isoxazole compounds.

- With urea : Produces pyrimidine derivatives.

These heterocyclic compounds are investigated as active pharmaceutical ingredients (APIs) in drug discovery, particularly for anticancer and anti-inflammatory applications .

Applications in Organic Light Emitting Diodes (OLEDs)

The compound is utilized as a ligand in the synthesis of luminescent terbium (Tb III) and lanthanide (Ln III) complexes. These complexes exhibit high quantum efficiency (up to 77%) and long luminescence lifetimes (approximately 842 μs), making them suitable for OLED applications. The incorporation of fluorinated groups enhances the optical properties of the resulting materials, contributing to the development of advanced display technologies .

Case Studies and Research Findings

- Luminescent Complexes : Research has demonstrated that complexes formed with this compound show significant promise in photonic applications due to their efficient light emission properties. Studies have reported on the synthesis of these complexes and their performance in OLED devices .

- Pharmaceutical Development : Several studies have explored the synthesis of pyrazoles and isoxazoles derived from this compound as potential anti-inflammatory agents. For example, Sharma et al. investigated heteroaromatic analogues of pyrazole class compounds and their biological activities .

- Material Science Applications : The use of this compound in creating advanced materials for electronic applications has been documented, highlighting its role in developing high-performance OLEDs that are crucial for modern display technologies.

Comparative Data Table

Properties

IUPAC Name |

4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLPCALGCHDBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059811 | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-90-9 | |

| Record name | 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furoyltrifluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-furoyltrifluoroacetone interact with metal ions, and what are the downstream effects?

A1: this compound (HFTA) acts as a chelating ligand, forming stable complexes with various metal ions, particularly rare-earth metals. [, , ] This interaction stems from its structure, featuring two oxygen atoms from the carbonyl and hydroxyl groups that can coordinate with metal ions. [] The formation of these complexes influences the solubility, extraction behavior, and spectroscopic properties of the metal ions. [, , ] For example, HFTA exhibits a rapid extraction kinetic for Zirconium (Zr) and Hafnium (Hf) compared to other chelating agents like 2-thenoyltrifluoroacetone (HTTA). [] This difference in extraction kinetics is attributed to HFTA's lower distribution constant (Kd) and acid dissociation constant (pKa), leading to a higher concentration of the coordinating anion (FTA-) in the aqueous phase. []

Q2: What is the structural characterization of this compound?

A2: this compound is a β-diketone with the molecular formula C8H5F3O3 and a molecular weight of 206.11 g/mol. [, ] It exists in equilibrium with its enol tautomer, which plays a crucial role in its chelating ability. Spectroscopically, the UV absorption spectra of metal complexes with fluorinated β-diketones, including HFTA, show a shift in the λmax associated with the enol ring to longer wavelengths compared to the free diketone. []

Q3: How does the structure of β-diketones relate to their complex stability with metal ions?

A3: Research indicates a correlation between the structure of β-diketones and the stability of their metal complexes. Studies comparing HFTA with analogous β-diketones like 2-thenoyltrifluoroacetone, benzoyltrifluoroacetone, and 2-naphthyltrifluoroacetone revealed that the stability of their complexes with rare-earth metals increased with the size and complexity of the substituent on the diketone. [] This trend suggests that steric and electronic factors influenced by the substituent group play a role in determining the strength of metal-ligand interactions.

Q4: Are there any analytical techniques used to study this compound and its metal complexes?

A4: Researchers employ various analytical methods to investigate HFTA and its interactions with metal ions. Spectrophotometry is widely used to study the complex formation and determine stability constants. [] This technique utilizes the characteristic UV-Vis absorption of the metal complexes, which differ from the free ligand and metal ions. [, ] Other methods, like solvent extraction combined with gamma-ray spectrometry, are employed to study the extraction behavior of metal ions using HFTA. [] These studies contribute to understanding the kinetics and mechanisms of metal extraction by HFTA.

Q5: How do computational chemistry and modeling contribute to understanding this compound?

A5: Density Functional Theory (DFT) modeling helps to elucidate the properties of HFTA and its complexes. [] This computational approach allows researchers to calculate and predict spectral properties, acid-base characteristics, and complexing behaviors, providing a theoretical basis for experimental observations. By simulating molecular interactions, DFT modeling offers insights into the structural features and electronic factors governing the reactivity and stability of HFTA and its metal complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.